Stereospecific In Vitro Opioid Receptor Binding Affinity: (+)- vs. (−)-Tifluadom Enantiomers in Rat Brain Homogenates
The (R)-(−)-enantiomer of tifluadom (KC-5911) displays a 10–20-fold reduction in binding potency at μ-, δ-, and κ-opioid sites relative to the (S)-(+)-enantiomer (KC-6128). In rat brain homogenate competition binding assays, (+)-tifluadom was almost equipotent at μ- and κ-sites and approximately 10-fold less potent at δ-sites, whereas (−)-tifluadom exhibited the same rank-order binding spectrum but with uniformly lower affinity across all three opioid receptor types [1]. This stereospecific binding differential is directly recapitulated in functional in vivo assays: (−)-tifluadom up to 20 mg/kg produced no antinociceptive effect in the rat hot-plate test, in contrast to the naloxone-reversible analgesia observed with (+)-tifluadom [1].
| Evidence Dimension | Relative binding potency at μ-, δ-, and κ-opioid receptors between enantiomers |
|---|---|
| Target Compound Data | (R)-(−)-Tifluadom: 10–20-fold less potent than (+)-tifluadom at μ-, δ-, and κ-sites; no antinociception at ≤20 mg/kg i.p. in rat hot-plate assay |
| Comparator Or Baseline | (+)-Tifluadom: equipotent at μ- and κ-sites, 10-fold less potent at δ-sites; naloxone-reversible analgesia in rat hot-plate test |
| Quantified Difference | 10–20-fold lower binding affinity; qualitative absence of in vivo antinociception for the (−)-enantiomer |
| Conditions | Rat brain homogenate competition binding assays with selective radioligands for μ-, δ-, and κ-sites; rat hot-plate analgesia test (i.p. administration) |
Why This Matters
The 10–20-fold potency differential between enantiomers establishes (R)-(−)-tifluadom as the low-activity stereochemical control essential for validating κ-opioid receptor-mediated effects in any experimental system.
- [1] Petrillo P, Amato M, Tavani A. The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides. 1985 Feb;5(4-6):403-406. doi:10.1016/0143-4179(85)90039-3 View Source
